N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound “N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are various functional groups including an ethylphenyl group, a morpholino group, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazine ring suggests that the compound could exhibit aromaticity, which could influence its chemical behavior . The morpholino group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in reactions with nucleophiles, and the presence of other functional groups can also influence their reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Heterocycles
One application involves the synthesis of various heterocycles, such as morpholines, piperazines, azepines, and oxazepines, through reactions involving amino alcohols or diamines with specific sulfonium salts. This method offers moderate to excellent yields and high levels of regio- and diastereoselectivity, facilitated by the choice of base and solvent, without the need for anhydrous conditions (Matlock et al., 2015).
Biological Activities
Derivatives structurally similar to the specified compound have been explored for their biological activities. For instance, a series of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity against mosquito larvae, highlighting their potential as pest control agents (Gorle et al., 2016).
Material Science and Coordination Chemistry
In material science and coordination chemistry, triazine derivatives have been used to synthesize macrocycles with potential applications in molecular recognition and self-assembly processes. These compounds show unique structural features and potential for forming complex molecular architectures (Yepremyan et al., 2018).
Actinide Separation
Triazine derivatives have shown excellent selectivity and extraction ability for actinides over lanthanides in highly acidic solutions, demonstrating potential applications in nuclear waste management and recycling of nuclear materials (Xiao et al., 2014).
Antimicrobial Applications
Compounds incorporating triazine and morpholine groups have been evaluated for their antimicrobial properties, showing activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Chikhalia et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-N-(2-ethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-3-17-6-4-5-7-19(17)24-21-25-20(23-18-10-8-16(2)9-11-18)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNIAEHMRHMQTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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